2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide

Catalog No.
S13964645
CAS No.
M.F
C9H15NO3
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]pro...

Product Name

2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide

IUPAC Name

2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C9H15NO3/c1-7(2)8(11)10-6-9(3)12-4-5-13-9/h1,4-6H2,2-3H3,(H,10,11)

InChI Key

PPWVOSNIHGLULW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCC1(OCCO1)C

2-Methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a prop-2-enamide functional group and a dioxolane moiety. This compound features a double bond in the propene section, contributing to its reactivity and potential applications in organic synthesis. The dioxolane ring adds stability and influences the compound's solubility and interaction with biological systems.

The chemical reactivity of 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide can be categorized into several types of reactions:

  • Oxidation: This process typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, often facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: These reactions replace one functional group with another, commonly using halogens or nucleophiles as reagents.

The specific products formed from these reactions depend on the reaction conditions and reagents used, such as yielding carboxylic acids or ketones from oxidation or alcohols from reduction.

The synthesis of 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide typically involves multi-step processes:

  • Formation of Intermediate Compounds: Initial reactions create precursors that contain necessary functional groups.
  • Coupling Reactions: The intermediates are combined under controlled conditions involving solvents and catalysts to yield the final product.
  • Purification: Techniques such as distillation or crystallization are employed to isolate the compound in pure form.

In industrial settings, automated processes may be used to ensure consistency and quality.

The applications of 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide span several fields:

  • Organic Synthesis: It serves as a building block for more complex molecules.
  • Pharmaceutical Development: Researchers investigate its potential as a therapeutic agent due to its unique chemical properties.
  • Material Science: The compound may be utilized in creating specialty chemicals with specific functionalities.

Studies focusing on the interactions of 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide with biological molecules are crucial for understanding its potential effects. Investigations often involve assessing how the compound binds to proteins or enzymes, influencing biochemical pathways. Such studies can reveal insights into its mechanism of action and potential therapeutic roles.

Several compounds share structural similarities with 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide. These include:

  • 3-Methyl-N-phenylbut-2-enamide
    • Features a similar amide functionality but lacks the dioxolane ring.
  • 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
    • Contains a dioxolane structure but is an alcohol rather than an amide.

Uniqueness

What sets 2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide apart is its combination of functional groups that confer specific chemical reactivity and biological activity potential. The presence of both the propene and dioxolane moieties allows for unique interactions in synthetic and biological contexts that may not be achievable with other similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.10519334 g/mol

Monoisotopic Mass

185.10519334 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types